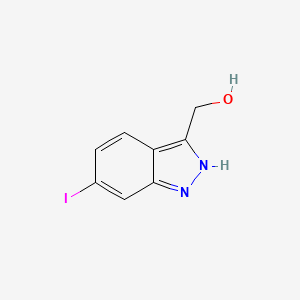

3-Hydroxymethyl-6-iodo 1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-iodo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXVYZFEKJBRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl 6 Iodo 1h Indazole and Its Derivatives

General Approaches to Indazole Core Construction

The construction of the indazole scaffold is a cornerstone of synthetic efforts, with numerous methods developed to create this bicyclic aromatic heterocycle. benthamdirect.comnih.gov These methods can be broadly categorized and often rely on the formation of the crucial N-N bond and subsequent cyclization.

Classical approaches frequently involve the cyclization of appropriately substituted phenylhydrazines or related precursors. For instance, the Fischer indole (B1671886) synthesis, while primarily for indoles, has variations applicable to indazole synthesis. researchgate.net Another common strategy involves the intramolecular cyclization of o-aminobenzonitriles or related compounds. nih.gov The treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can lead to 1H-indazoles through direct aryl C-H amination. nih.gov Similarly, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) has been used as an oxidant to mediate the cyclization of arylhydrazones. nih.gov

More contemporary methods often employ transition metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed intramolecular amination of aryl halides is a powerful tool for this purpose. sphinxsai.com Rhodium-catalyzed C-H activation and amination using anthranil (B1196931) as an aminating reagent has also been reported. nih.gov Furthermore, a synergistic cobalt and copper catalytic system has been explored for similar transformations. nih.gov The use of arynes in [3+2] cycloaddition reactions with diazo compounds or sydnones offers another modern route to the indazole core. organic-chemistry.orgscilit.com

A variety of catalytic systems have been reviewed, highlighting the importance of acid-base and transition-metal catalysts in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.com These catalyst-based approaches have significantly advanced the ability to generate a wide array of indazole derivatives. benthamdirect.com

Regioselective Functionalization of the Indazole Nucleus

Once the indazole core is formed, the regioselective introduction of substituents is a critical step in the synthesis of complex derivatives like 3-Hydroxymethyl-6-iodo-1H-indazole. nih.gov The electronic nature of the indazole ring dictates the reactivity of its various positions, and controlling the site of functionalization is a key challenge.

Strategies for C-3 Substitutions (e.g., Hydroxymethyl Group Introduction)

The C-3 position of the indazole ring is often a target for functionalization. Direct C-H functionalization at this position is an attractive and atom-economical strategy. rsc.org For the introduction of a hydroxymethyl group, a common approach involves the formylation of the indazole followed by reduction. The Vilsmeier-Haack reaction, for example, can introduce a formyl group at C-3, which can then be reduced to a hydroxymethyl group using a suitable reducing agent like sodium borohydride. researchgate.net

Alternative strategies include the use of organometallic reagents. A regioselective magnesiation at position 3 of N-protected iodo-indazoles has been developed using TMPMgCl·LiCl (TMP=2,2,6,6-tetramethylpiperidyl). nih.gov The resulting magnesiated intermediate can then be trapped with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group. nih.gov

Another method involves the use of radical-mediated processes. For instance, the reaction of indazoles with diacyl peroxides, catalyzed by copper, can lead to the introduction of alkyl groups. organic-chemistry.org While not a direct hydroxymethylation, this points to the potential of radical chemistry in C-3 functionalization.

Strategies for C-6 Halogenation (e.g., Iodo Group Incorporation)

The introduction of a halogen, such as iodine, at the C-6 position is typically achieved through electrophilic aromatic substitution on a suitably activated indazole ring or via a Sandmeyer-type reaction from a C-6 amino precursor.

Direct iodination of the indazole ring can be challenging to control regioselectively. However, starting with a precursor that directs iodination to the 6-position is a viable strategy. For instance, if an activating group is present at a position that electronically favors substitution at C-6, direct iodination with reagents like iodine in the presence of a base can be effective. chim.it

A more common and reliable method involves the diazotization of a 6-aminoindazole derivative, followed by treatment with potassium iodide. google.com This Sandmeyer-type reaction is a well-established method for introducing iodine onto an aromatic ring. The required 6-aminoindazole precursor can often be prepared by the reduction of a 6-nitroindazole. google.com

Copper-catalyzed methods have also been employed for the iodination of aryl halides. For example, a copper(I) iodide-catalyzed reaction in the presence of tetra-(n-butyl)ammonium iodide and N,N'-dimethylethylenediamine in 1,4-dioxane (B91453) has been used to synthesize 6-iodo-1H-indazole. chemicalbook.com

N-alkylation and its Regioselectivity

N-alkylation of the indazole ring can occur at either the N-1 or N-2 position, and controlling the regioselectivity is a significant synthetic challenge. nih.govnih.gov The outcome of the alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

Generally, direct alkylation of 1H-indazoles leads to a mixture of N-1 and N-2 substituted products. nih.gov The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This thermodynamic preference can be exploited to favor the N-1 product under certain conditions. nih.gov

For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the N-2 regioisomer. nih.gov The presence of substituents at certain positions can also direct the alkylation. For example, C-7 substituted indazoles with electron-withdrawing groups like nitro or carboxylate have been observed to give excellent N-2 regioselectivity. nih.gov Computational studies, such as Density Functional Theory (DFT), have been employed to understand the mechanistic basis for this regioselectivity. nih.govwuxibiology.com

Synthesis of 3-Hydroxymethyl-6-iodo-1H-indazole Precursors and Intermediates

The synthesis of 3-Hydroxymethyl-6-iodo-1H-indazole relies on the strategic assembly of key precursors and intermediates. A common retrosynthetic approach would involve starting with a commercially available or readily synthesized substituted indazole and introducing the required functional groups in a stepwise manner.

One potential route starts with 6-nitroindazole. google.com This can be iodinated at the C-3 position using iodine and a base. google.com The N-1 position is often protected, for example with a tetrahydropyranyl (THP) group, to prevent side reactions in subsequent steps. google.com The nitro group at the C-6 position can then be reduced to an amino group, for instance using iron powder and ammonium (B1175870) chloride. google.com This amino group can then be converted to an iodo group via a Sandmeyer reaction. google.com The C-3 iodo group can then be converted to a hydroxymethyl group. This could be achieved through a palladium-catalyzed cross-coupling reaction, for example, a Sonogashira coupling with an appropriate alkyne followed by hydration and reduction, or through metal-halogen exchange followed by reaction with formaldehyde.

An alternative strategy could begin with a 6-iodo-1H-indazole. chemicalbook.com This intermediate can be synthesized, for example, from 6-bromoindazole via a copper-catalyzed halogen exchange reaction. chemicalbook.com The 6-iodo-1H-indazole can then be functionalized at the C-3 position. This could involve direct C-H functionalization or a halogenation-functionalization sequence. For example, iodination at C-3 followed by a suitable coupling reaction to introduce the hydroxymethyl group or a precursor.

The following table outlines some key intermediates and their synthetic relevance:

| Intermediate | Synthetic Role |

| 6-Nitroindazole | Starting material for the introduction of the C-6 iodo group via reduction and Sandmeyer reaction. google.com |

| 3-Iodo-6-nitroindazole | Intermediate allowing for functionalization at C-3 before manipulation of the nitro group. google.com |

| 6-Aminoindazole | Precursor for the Sandmeyer reaction to introduce the C-6 iodo group. google.com |

| 6-Iodo-1H-indazole | Key intermediate that can be selectively functionalized at the C-3 position. chemicalbook.com |

| N-protected indazoles | Used to control regioselectivity and prevent unwanted reactions at the nitrogen atoms during functionalization. google.com |

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers a range of advanced strategies and catalytic approaches that can be applied to the synthesis of functionalized indazoles like 3-Hydroxymethyl-6-iodo-1H-indazole. benthamdirect.comorganic-chemistry.org These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition metal-catalyzed cross-coupling reactions are particularly powerful. The Suzuki-Miyaura cross-coupling, for instance, is a highly effective method for forming C-C bonds and can be used to introduce aryl or alkyl groups at halogenated positions of the indazole ring. rsc.org Palladium catalysts are commonly employed in these reactions. rsc.org The Heck reaction is another valuable tool for C-C bond formation, particularly for introducing vinyl groups. google.com

Direct C-H functionalization is a rapidly developing field that offers a more atom-economical approach to modifying the indazole scaffold. mdpi.comresearchgate.net Rhodium(III)-catalyzed C-H activation has been used for the synthesis of 3-acylated-2H-indazoles and for the direct addition of azobenzene (B91143) C-H bonds to aldehydes to form N-aryl-2H-indazoles. nih.govacs.org Cobalt(III)-catalyzed C-H functionalization has also emerged as a cost-effective method for synthesizing N-aryl-2H-indazoles. nih.gov

Photocatalysis represents a green and mild approach to organic synthesis. Visible-light-mediated reactions have been developed for the synthesis of 3-functionalized 2H-indazoles. researchgate.net These methods often proceed under ambient conditions and offer unique reactivity patterns.

The use of molecular iodine as a catalyst has also been explored for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine (B178648) hydrate, offering a rapid and high-yielding alternative to other methods. sphinxsai.com

These advanced strategies, summarized in the table below, provide a diverse toolkit for the synthesis of complex indazole derivatives.

| Strategy | Catalyst/Reagent | Application in Indazole Synthesis |

| Suzuki-Miyaura Coupling | Palladium catalysts, Organoboron reagents | C-C bond formation, arylation/alkylation of haloindazoles. rsc.org |

| Heck Reaction | Palladium catalysts, Alkenes | C-C bond formation, vinylation of haloindazoles. google.com |

| C-H Activation | Rhodium(III), Cobalt(III) catalysts | Direct functionalization of the indazole core. nih.govresearchgate.netacs.orgnih.gov |

| Photocatalysis | Visible light, Photocatalysts | Mild and green synthesis of functionalized indazoles. researchgate.net |

| Iodine Catalysis | Molecular Iodine | Rapid and efficient synthesis of the indazole scaffold. sphinxsai.com |

Palladium-Catalyzed Coupling Reactions

The presence of an iodine atom at the C6 position of 3-Hydroxymethyl-6-iodo-1H-indazole makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.gov The 6-iodo-indazole moiety can readily participate in Sonogashira coupling reactions to introduce alkyne-containing substituents. For instance, 5-bromo-3-iodoindazoles have been successfully utilized in sequential Sonogashira-Suzuki reactions to generate a variety of functionalized indazoles. researchgate.net A typical catalytic system for such transformations is a combination of a palladium source like Pd(OAc)2 or PdCl2(PPh3)2 and a copper salt such as CuI. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. The 6-iodo-1H-indazole core can be coupled with various alkenes to introduce vinyl groups. A patent discloses a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270) using Pd(OAc)2 as the catalyst, tri-o-tolylphosphine (B155546) as the ligand, and N,N-diisopropylethyl-amine as the base in DMF. google.com This demonstrates the feasibility of such transformations on the indazole scaffold.

Suzuki Coupling: This versatile cross-coupling reaction employs a palladium catalyst to couple an organoboron compound with a halide. The 6-iodo position of the indazole is a prime site for Suzuki coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups. Research on 5-bromo-3-iodoindazoles has shown that the iodine at the C3 position is more reactive than the bromine at the C5 position in Suzuki couplings, highlighting the potential for selective functionalization. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference(s) |

| Sonogashira | Pd(OAc)2, CuI, PPh3 | 5-Bromo-3-iodoindazole | Alkynyl-substituted indazole | researchgate.net |

| Heck | Pd(OAc)2, tri-o-tolylphosphine, DIPEA | 3-Iodo-6-nitro-1-(THP)-1H-indazole | Vinyl-substituted indazole | google.com |

| Suzuki | Pd(dppf)Cl2, Cs2CO3 | 5-Bromo-1H-indazol-3-amine | Aryl-substituted indazole | nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for 3-Hydroxymethyl-6-iodo-1H-indazole is not prominently reported, related methodologies for other indazole derivatives suggest potential pathways.

For example, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed, which provides the desired products in moderate to good yields. nih.govresearchgate.netnih.gov Although this yields a dihydroindazole, it could potentially be a precursor that is subsequently oxidized and functionalized in a one-pot sequence.

Furthermore, various one-pot methods for the synthesis of the core indazole ring have been reviewed, which could be adapted to incorporate the desired functionalities. organic-chemistry.org These often involve the cyclization of appropriately substituted precursors.

Synthesis of Structurally Related Analogues for Comparative Research

The synthesis of structurally related analogues of 3-Hydroxymethyl-6-iodo-1H-indazole is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. By systematically modifying the substituents at various positions of the indazole ring, researchers can probe the impact of these changes on biological activity.

Numerous studies have focused on the synthesis and biological evaluation of diversely substituted indazoles. caribjscitech.comnih.govjmchemsci.com For instance, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against Bcr-Abl wild type and T315I mutant, with some compounds showing potent inhibitory effects. nih.gov Another study focused on the synthesis of novel 3-(pyrrolopyridin-2-yl)indazole derivatives and their anti-proliferative effects on various human cancer cell lines. nih.gov

Advanced Structural Characterization and Tautomerism Studies of 3 Hydroxymethyl 6 Iodo 1h Indazole

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed characterization of 3-Hydroxymethyl-6-iodo-1H-indazole, particularly for distinguishing between its potential isomers and tautomers and for understanding its behavior upon ionization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. While basic ¹H and ¹³C NMR can confirm the core structure, advanced NMR experiments are crucial for differentiating between the 1H- and 2H- tautomers and other potential isomers. nih.govacs.org

In the case of 3-Hydroxymethyl-6-iodo-1H-indazole, the position of the proton on the nitrogen atom of the pyrazole (B372694) ring significantly influences the chemical shifts of the carbon and hydrogen atoms throughout the molecule. nih.gov For instance, the chemical shifts of the carbons at positions 3, 3a, and 7a are particularly sensitive to the tautomeric form. acs.org In the thermodynamically more stable 1H-tautomer, the N1-protonation leads to a characteristic set of chemical shifts that differ from those expected for the 2H-tautomer. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unambiguously assign all proton and carbon signals and to establish long-range correlations that confirm the substitution pattern and the tautomeric state. researchgate.net For example, an HMBC experiment would show a correlation between the hydroxymethyl protons and the C3 carbon, confirming the substituent's position. Furthermore, the coupling constants between the aromatic protons can provide information about the substitution pattern on the benzene (B151609) ring. chemicalbook.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Differentiating Indazole Tautomers in DMSO-d₆ Note: This table presents expected chemical shift regions for indazole derivatives based on literature data for similar compounds. Actual values for 3-Hydroxymethyl-6-iodo-1H-indazole would require experimental determination.

| Atom | Expected δ for 1H-Tautomer | Expected δ for 2H-Tautomer | Key Differentiating Feature |

| N-H | ~13.0 ppm | ~11.0 ppm | The N-H proton of the 1H-tautomer is typically more deshielded. chemicalbook.com |

| C3 | Varies | Varies | The chemical shift of the substituted C3 is highly dependent on the tautomer. acs.org |

| C7a | ~140 ppm | ~150 ppm | C7a is generally more deshielded in the 2H-tautomer. acs.org |

| CH₂OH (Protons) | ~4.5 - 5.0 ppm | ~4.5 - 5.0 ppm | Shift can be influenced by hydrogen bonding and solvent. |

| CH₂OH (Carbon) | ~50 - 60 ppm | ~50 - 60 ppm | Generally consistent between tautomers. |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 3-Hydroxymethyl-6-iodo-1H-indazole and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. youtube.com

For complex derivatives of 3-Hydroxymethyl-6-iodo-1H-indazole, analyzing the fragmentation pathways is key. Common fragmentation mechanisms for such compounds include:

Loss of the hydroxymethyl group: A neutral loss of CH₂O (30 Da) is a common fragmentation for hydroxymethyl-substituted heterocycles. researchgate.net

Loss of iodine: Cleavage of the C-I bond would result in a significant fragment ion at [M-127]⁺.

Ring cleavage: The indazole ring system can undergo characteristic cleavages, often initiated by the loss of N₂.

By studying the fragmentation of deuterated analogues, the specific atoms involved in rearrangements and fragmentation can be identified, providing a deeper understanding of the underlying mechanisms. researchgate.net This information is critical for distinguishing between isomers that might otherwise have identical molecular weights. youtube.com

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For 3-Hydroxymethyl-6-iodo-1H-indazole, an X-ray crystallographic study would unambiguously confirm its constitution, including the tautomeric form present in the crystal lattice. researchgate.net

Beyond confirming the covalent structure, X-ray analysis elucidates the molecule's conformation, such as the orientation of the hydroxymethyl group relative to the indazole ring. Crucially, it reveals the network of intermolecular interactions that govern the crystal packing. researchgate.net For this molecule, several types of interactions are expected:

Hydrogen Bonding: The N-H group of the pyrazole ring and the hydroxyl group of the hydroxymethyl substituent are both strong hydrogen bond donors. They are likely to form strong N-H···O or O-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex networks. nih.gov

Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, forming I···N or I···O interactions with neighboring molecules. These interactions, where the iodine atom interacts with an electron-rich region, can be a significant force in directing the crystal packing. nih.gov

π–π Stacking: The planar aromatic indazole ring system can participate in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. researchgate.net

Analysis of these interactions is vital for understanding the solid-state properties of the material and can provide insights into its potential for polymorphism. researchgate.net

Table 2: Potential Intermolecular Interactions for 3-Hydroxymethyl-6-iodo-1H-indazole in the Solid State Note: This table outlines the types of interactions that would be investigated and characterized using X-ray crystallography, based on studies of similar functionalized heterocycles.

| Interaction Type | Atoms Involved | Typical Distance/Geometry | Significance |

| Hydrogen Bond | N-H···O, O-H···N | D-H···A distance ~2.5-3.2 Å; Angle > 120° | Primary driver of supramolecular assembly. nih.gov |

| Halogen Bond | C-I···N, C-I···O | Distance shorter than sum of van der Waals radii; C-I···A angle near 180° | Directional interaction influencing crystal packing. nih.gov |

| π–π Stacking | Indazole Rings | Centroid-centroid distance ~3.3-3.8 Å | Contributes to the stabilization of the crystal lattice. researchgate.net |

Investigations into the Tautomeric Equilibrium (1H- vs. 2H-Indazole) and its Influence on Reactivity and Biological Function

The annular tautomerism between the 1H- and 2H- forms is a fundamental characteristic of the indazole ring system. researchgate.net In most unsubstituted and many substituted indazoles, the 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinoid form). nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to estimate the relative energies of the tautomers in the gas phase and in solution, providing results that generally align with experimental observations. nih.govnih.gov

The position of this equilibrium is sensitive to several factors:

Substituents: The electronic nature of substituents on the ring can influence the relative stability of the tautomers.

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.

pH: Protonation or deprotonation of the indazole ring will affect the tautomeric preference.

The tautomeric state of 3-Hydroxymethyl-6-iodo-1H-indazole is critical as it directly impacts its chemical reactivity and biological function. The two tautomers present different hydrogen-bonding patterns (donor/acceptor sites) and have distinct electronic distributions. For example, the nucleophilicity of the nitrogen atoms differs between the two forms, which would influence the outcome of N-alkylation reactions. nih.gov In a biological context, the ability to act as a hydrogen bond donor or acceptor is paramount for molecular recognition at a receptor binding site. Therefore, understanding the predominant tautomeric form and the factors that influence the equilibrium is essential for designing derivatives with specific reactivity or for interpreting structure-activity relationships in medicinal chemistry. researchgate.net

Computational and Theoretical Investigations of 3 Hydroxymethyl 6 Iodo 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic properties, stability, and reactivity of molecules. For indazole derivatives, these methods have been instrumental in understanding their structural nuances and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex systems like substituted indazoles.

Research on various indazole derivatives has employed DFT to elucidate key physicochemical properties. nih.gov For instance, calculations are often performed using the B3LYP functional combined with basis sets like 6-311+G or 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. nih.govnih.gov These studies can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's reactivity and stability. nih.gov

DFT calculations have also been used to compare the stability of different tautomers of the indazole ring system. For the parent indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. jmchemsci.com Similar calculations on substituted indazoles help predict the most likely isomeric form, which is crucial for interpreting experimental data and understanding biological activity. nih.gov

Table 1: Examples of DFT Methods Applied to Indazole Derivatives

| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |

| Physicochemical properties of novel indazole derivatives | B3LYP | 6-311+ | Calculation of HOMO-LUMO energy gaps and electrostatic potential. | nih.gov |

| Reaction mechanism of nitro-indazoles with formaldehyde (B43269) | B3LYP | 6-311++G(d,p) | Determined relative stability of isomers and provided a basis for experimental NMR observations. | nih.govacs.org |

| Tautomeric stability of indazole | MP2 | 6-31G** | Calculated that the 1H-tautomer is more stable than the 2H-tautomer by ~15 kJ·mol⁻¹. | nih.gov |

Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and determining reaction kinetics. For indazole derivatives, theoretical studies have shed light on their reactivity and the mechanisms of their formation and subsequent reactions.

A notable example is the investigation of the reaction between NH-indazoles and formaldehyde in acidic conditions. nih.govacs.org Theoretical calculations were used to explore the different possible reaction pathways. The mechanism was determined to involve the protonation of formaldehyde, which then reacts with the neutral indazole. nih.govacs.org This is because formaldehyde is a much weaker base than the indazole ring system, making a direct reaction between a protonated indazole and formaldehyde unlikely. acs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can establish the most energetically favorable reaction mechanism, explaining why specific isomers, such as N1-substituted products, are preferentially formed for certain indazoles. nih.govacs.org

These studies are critical as they provide a molecular-level understanding that can be used to optimize reaction conditions, improve yields, and predict the outcomes of reactions with new substrates.

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against a biological target and to hypothesize how a ligand might inhibit an enzyme or modulate a receptor's function.

Indazole derivatives are known for their diverse biological activities, and molecular docking has been extensively used to explore their therapeutic potential. nih.gov Although specific docking studies for 3-Hydroxymethyl-6-iodo-1H-indazole are not widely published, research on structurally similar indazoles provides a clear framework for how such investigations would proceed. These studies dock indazole-based ligands into the active sites of various protein targets implicated in diseases like cancer and parasitic infections. nih.govnih.gov

For example, novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB ID: 6FEW), revealing that certain derivatives achieved high binding energies, suggesting potent inhibitory activity. nih.gov In another study, 3-chloro-6-nitro-1H-indazole derivatives were evaluated as antileishmanial agents by docking them into the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.govresearchgate.net The results showed stable binding, highlighting key hydrophobic and hydrophilic interactions that contribute to the compound's inhibitory effect. nih.govresearchgate.net Similarly, other indazole analogs have been studied as potential inhibitors of Hypoxia-inducible factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2), both significant targets in cancer and inflammation research. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Protein Target | PDB ID | Key Findings | Reference |

| 3-Carboxamide indazoles | Renal cancer-related protein | 6FEW | Identification of derivatives with the highest binding energies, suggesting potential for renal cancer therapy. | nih.gov |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania trypanothione reductase (TryR) | Not specified | Demonstrated highly stable binding and a network of interactions within the enzyme's active site. | nih.govresearchgate.net |

| General Indazole Derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Not specified | Docking showed good binding efficiency, guiding the design of new inhibitors. | nih.gov |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | 3NT1 | Compounds with specific substitutions showed significant binding scores, indicating potential as anti-inflammatory agents. | researchgate.net |

Molecular Dynamics Simulations to Understand Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked complex, observe conformational changes, and refine the understanding of the binding mode.

Following docking studies, promising indazole-protein complexes have been subjected to MD simulations to validate their stability. In the study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, MD simulations were performed on the complex of the most potent compound with the TryR enzyme. nih.govresearchgate.net The simulation, running for a significant duration, showed that the complex remained in a stable equilibrium, with only small structural deviations (typically 1–3 Å root-mean-square deviation, RMSD). nih.govresearchgate.net This indicates that the binding pose predicted by docking is likely stable in a more realistic, dynamic biological environment.

Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy from the MD simulation trajectory. researchgate.net These calculations for the TryR-indazole complex confirmed a high binding affinity, corroborating the experimental results. nih.gov Similar MD and MM/GBSA analyses were performed on 1H-indazole analogs bound to the COX-2 enzyme, demonstrating the stability of the test compound within the active site and confirming its potential for treating inflammation. researchgate.net

These advanced simulations provide crucial insights into the thermodynamics and kinetics of ligand binding, offering a more complete picture that is invaluable for lead optimization in drug design.

Biological Activity and Molecular Mechanisms of 3 Hydroxymethyl 6 Iodo 1h Indazole Analogues

In Vitro Biological Evaluations in Relevant Disease Models (Non-Human)

Anticancer Cell Line Studies (e.g., Inhibition of Proliferation, Apoptosis Induction)

Indazole derivatives have demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines. Research has shown that these compounds can potently inhibit the growth of cancers such as lung, chronic myeloid leukemia, prostate, and hepatoma. researchgate.net For instance, a series of indazole analogues were designed as C-terminal inhibitors of heat shock protein 90 (HSP90) and evaluated against HER2-positive breast cancer. nih.gov One derivative, compound 12d, exhibited substantial inhibitory effects on both trastuzumab-sensitive (BT474) and trastuzumab-resistant (JIMT-1) breast cancer cells, with IC50 values of 6.86 µM and 4.42 µM, respectively. nih.gov Notably, this compound showed no cytotoxicity in normal cells. nih.gov

Another study reported a series of indazole derivatives, among which compound 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. nih.gov In the 4T1 breast cancer cell line, compound 2f was found to inhibit not only cell proliferation but also colony formation. nih.gov

Beyond inhibiting proliferation, indazole analogues are capable of inducing apoptosis, or programmed cell death. One promising derivative, compound 6o, was found to induce apoptosis in the K562 chronic myeloid leukemia cell line in a concentration-dependent manner. researchgate.net This was confirmed through AnnexinV-FITC staining assays. researchgate.net Further investigation into the mechanism revealed that this apoptosis was linked to the modulation of the Bcl-2 protein family and the p53/MDM2 pathway. researchgate.net Similarly, compound 2f promoted apoptosis in 4T1 cells, an effect associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This compound was also observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), indicating the involvement of the ROS-mitochondrial apoptotic pathway. nih.gov

Antimicrobial Efficacy Against Specific Pathogens

The indazole scaffold has been extensively studied for its potential in developing new antimicrobial agents. nih.govnih.gov Derivatives have been tested against a variety of gram-positive and gram-negative bacteria. researchgate.net For example, a study of N-methyl-3-aryl indazoles found them to be effective against bacterial strains such as Escherichia coli, Bacillus cereus, Bacillus megaterium, and Xanthomonas campestris. nih.gov The same study also reported activity against the fungal strain Candida albicans. nih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile scaffold for developing compounds with significant antimicrobial properties. nih.govresearchgate.net

Anti-inflammatory Pathway Modulation

The indazole ring system is a recognized scaffold for compounds possessing anti-inflammatory properties. nih.govnih.gov Derivatives of indazole have been investigated for their ability to modulate inflammatory pathways. Specifically, certain 2H-indazole derivatives, which arise from the hybridization of cyclic systems, have been noted to act as both anti-inflammatory and anti-microbial compounds. nih.gov The broad pharmacological profile of indazoles includes applications in treating inflammatory diseases, highlighting the therapeutic potential of this chemical class beyond oncology. nih.gov

In Vivo Pre-clinical Biological Evaluation in Animal Models (Non-Human)

The promising in vitro anticancer activity of indazole derivatives has been further validated in non-human, in vivo models. A derivative identified as compound 2f was shown to effectively suppress tumor growth in a 4T1 mouse model of breast cancer without causing obvious side effects. nih.gov In a separate study, an HSP90 inhibitor, compound 12d, was not only effective in cell lines but also demonstrated high oral bioavailability (F = 66.9%) in an in vivo pharmacokinetic study, a crucial property for drug development. nih.gov

Furthermore, the anti-angiogenic properties of indazole derivatives have been confirmed in vivo. Compound 30, a potent VEGFR-2 inhibitor, was shown to suppress tumor angiogenesis in a zebrafish subintestinal vessel model. nih.gov This finding suggests that indazole-based compounds can be effective angiogenesis inhibitors for further therapeutic development. nih.gov

Elucidation of Molecular Targets and Pathways

The primary mechanism through which indazole analogues exert their biological effects, particularly their anticancer activity, is the inhibition of protein kinases. nih.govresearchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. researchgate.net The indazole core is considered an important pharmacophore for designing specific kinase inhibitors that target the ATP-binding site of these enzymes. nih.govresearchgate.net

Kinase Inhibition Profiles (e.g., CDK2, EGFR, c-Met, HSP90, VEGFR2, FGFR, Chek1)

Indazole derivatives have been successfully developed to target a wide range of protein kinases implicated in cancer progression.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Over 50 tetrahydroindazoles were synthesized and evaluated as inhibitors of CDK2/cyclin complexes. nih.govbuffalo.edunih.gov Hit compounds from these studies showed submicromolar inhibition of activated CDK2/cyclin complexes, demonstrating the potential of the indazole scaffold for targeting cell cycle machinery. buffalo.edu

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives tumor proliferation. nih.gov Indazole-based covalent inhibitors have been specifically designed to target drug-resistant forms of EGFR, such as the EGFR-L858R/T790M mutant, which is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). acs.org

c-Met: The c-Met receptor tyrosine kinase is another important target in oncology. researchgate.netnih.gov A number of indazole derivatives have been synthesized and shown to be potent inhibitors of c-Met. nih.govnih.gov For example, compound 4d from one study showed a high level of activity against c-Met with an IC50 value of 0.17 µM in a biochemical assay. nih.gov Another study found that pyrazolo[3,4-b]pyridine derivatives 5a and 5b inhibited c-Met with IC50 values of 4.27 nM and 7.95 nM, respectively. nih.gov

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of many oncogenic proteins. nih.govresearchgate.net A fragment-based discovery approach led to the identification of hydroxy-indazole-carboxamides as novel small molecule inhibitors of HSP90. nih.gov Further optimization of these initial hits resulted in derivatives with significantly improved affinity and anti-proliferative effects in cancer cells. nih.gov Another series of indazole analogs was designed to function as C-terminal inhibitors of HSP90, with compound 12d effectively downregulating major HSP90 client proteins. nih.gov

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govdigitellinc.com The indazole scaffold has proven effective for designing potent VEGFR-2 inhibitors. nih.govnih.gov One study developed a series of derivatives, with the most potent compound, 30, inhibiting VEGFR-2 with an IC50 of 1.24 nM and demonstrating high selectivity over other kinases. nih.gov

FGFR: The fibroblast growth factor receptor (FGFR) family of kinases is another target where indazole-based inhibitors have shown significant promise. nih.govrsc.org Abnormal activation of the FGF/FGFR axis is linked to various cancers and drug resistance. google.com De novo design and subsequent optimization have led to indazole-containing fragments that inhibit FGFR1–3 with IC50 values in the micromolar range and excellent ligand efficiencies. nih.govacs.org Further structural optimization led to compound 7r, which stood out as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. rsc.org

Chek1: Checkpoint kinase 1 (Chek1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. nih.govresearchgate.netnih.gov The development of 3-(indol-2-yl)indazoles as Chek1 inhibitors has been described, where introducing specific groups at the C6 position of the indazole ring provided potent and selective compounds. nih.gov Optimization led to compound 21, which exhibited a Chek1 IC50 of just 0.30 nM. nih.gov

The tables below summarize the inhibitory activities of various indazole analogues against their respective kinase targets.

Table 1: Inhibitory Activity of Indazole Analogues against Various Kinases

| Compound/Series | Target Kinase | IC50 Value | Cell Line / Assay Type | Reference |

|---|---|---|---|---|

| Compound 4d | c-Met | 0.17 µM | TR-FRET-based assay | nih.gov |

| Compound 5a | c-Met | 4.27 nM | Enzyme Assay | nih.gov |

| Compound 5b | c-Met | 7.95 nM | Enzyme Assay | nih.gov |

| Compound 12d | HSP90 | 4.42 µM | JIMT-1 (Breast Cancer) | nih.gov |

| Compound 12d | HSP90 | 6.86 µM | BT474 (Breast Cancer) | nih.gov |

| Compound 30 | VEGFR-2 | 1.24 nM | Enzyme Assay | nih.gov |

| Compound 7r | FGFR1 | 2.9 nM | Enzyme Assay | rsc.org |

| Compound 7r | FGFR1 | 40.5 nM | Cellular Assay | rsc.org |

| Compound 21 | Chek1 | 0.30 nM | Enzyme Assay | nih.gov |

| Tetrahydroindazoles | CDK2/cyclin A | Submicromolar | Enzyme Assay | buffalo.edu |

| Indazole Fragments | FGFR1-3 | 0.8–90 µM | Enzyme Assay | nih.govacs.org |

Receptor Ligand Binding (e.g., 5-HT receptors, Cannabinoid receptors)

The interaction of indazole derivatives with various receptor systems has been a subject of extensive research, revealing their potential as modulators of serotonergic and cannabinoid signaling pathways.

Serotonin (B10506) (5-HT) Receptors:

The indazole nucleus serves as an effective bioisostere for the indole (B1671886) moiety found in endogenous serotonergic ligands. rsc.org This has prompted investigations into the affinity of indazole analogues for serotonin receptors. A study on indazole analogues of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) demonstrated their potent agonist activity at 5-HT2 receptors. rsc.org For instance, the direct 1H-indazole analogue of 5-MeO-DMT, compound 6a , showed moderate potency for the 5-HT2A receptor. rsc.org Further modifications, such as the introduction of a bromine atom at the 5-position of the indazole ring, as seen in compound 19d (VU6067416), resulted in a highly potent 5-HT2A agonist. rsc.org Docking studies suggest that this high potency may be attributed to a halogen-bonding interaction with Phe2345.38 within the 5-HT2A orthosteric pocket. rsc.org

Interactive Table: 5-HT Receptor Activity of Indazole Analogues

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) | Reference |

|---|---|---|---|---|

| 6a | 203 | >10,000 | 532 | rsc.org |

| 19d (VU6067416) | 1.8 | 3.9 | 1.2 | rsc.org |

Cannabinoid (CB) Receptors:

Indazole-based compounds have emerged as a significant class of synthetic cannabinoid receptor agonists (SCRAs). fishersci.comnih.gov These compounds often exhibit high affinity for both CB1 and CB2 receptors. bldpharm.com The structural modifications on the indazole core, linker, and head group significantly influence the binding affinity and selectivity. For example, halogenation of the indazole core is a common strategy to modulate potency. Studies on halogenated indazole SCRAs have shown that analogues with a fluorine atom at the 5-position of the indazole core generally exhibit the lowest EC50 values for the CB1 receptor. fishersci.comnih.gov The nature of the head group also plays a crucial role, with tert-leucine methyl ester derivatives often being the most potent. fishersci.comnih.gov

Interactive Table: CB1 Receptor Activity of Halogenated Indazole Analogues

| Compound | Head Moiety | Halogen at 5-position | CB1 EC50 (nM) | Reference |

|---|---|---|---|---|

| MDMB-5F-BUTINACA | tert-Leucine methyl ester | Fluoro | 0.14 | fishersci.comnih.gov |

| MDMB-5Cl-BUTINACA | tert-Leucine methyl ester | Chloro | 0.28 | fishersci.comnih.gov |

| MDMB-5Br-BUTINACA | tert-Leucine methyl ester | Bromo | 0.94 | fishersci.comnih.gov |

| ADB-5F-BUTINACA | tert-Leucinamide | Fluoro | 0.33 | fishersci.comnih.gov |

| ADB-5Cl-BUTINACA | tert-Leucinamide | Chloro | 1.1 | fishersci.comnih.gov |

| ADB-5Br-BUTINACA | tert-Leucinamide | Bromo | 0.58 | fishersci.comnih.gov |

Enzyme Activity Modulation (e.g., IDO1, Monoamine Oxidases)

Indazole analogues have been identified as potent modulators of key enzymes involved in immunological and neurological pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1):

IDO1 is an immunosuppressive enzyme overexpressed in many cancers, making it an attractive target for cancer immunotherapy. nih.gov Several studies have reported on the discovery of 1H-indazole derivatives as potent IDO1 inhibitors. nih.govoncotarget.com For example, a series of 4,6-substituted-1H-indazoles were synthesized and evaluated for their IDO1 inhibitory activity. nih.gov Compound 35 from this series displayed an IC50 value of 0.74 µM in an enzymatic assay and demonstrated in vivo antitumor activity. nih.gov The introduction of a 1,2,3-triazole moiety to other scaffolds has also been shown to enhance IDO1 inhibitory activity, with some derivatives achieving sub-micromolar IC50 values. oncotarget.com Molecular modeling suggests that these inhibitors can bind to the ferrous form of IDO1 through coordination with the heme iron. oncotarget.com

Interactive Table: IDO1 Inhibitory Activity of Indazole and Triazole Analogues

| Compound | Scaffold | IDO1 IC50 (µM) | Reference |

|---|---|---|---|

| 35 | 4,6-substituted-1H-indazole | 0.74 | nih.gov |

| a17 | Icotinib-1,2,3-triazole | 0.37 | oncotarget.com |

| a18 | Icotinib-1,2,3-triazole | 0.56 | oncotarget.com |

| a15 | Icotinib-1,2,3-triazole | 0.59 | oncotarget.com |

Monoamine Oxidases (MAO):

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders. japsonline.comrsc.org Indazole derivatives have been developed as highly potent and selective inhibitors of MAO-B. japsonline.comnih.gov A study on indazole- and indole-5-carboxamides identified compounds with sub-nanomolar potency for human MAO-B. nih.gov For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a ) and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53 ) exhibited IC50 values of 0.386 nM and 0.227 nM, respectively, with high selectivity over MAO-A. nih.gov Further research on C5- and C6-substituted indazole derivatives also yielded potent MAO-B inhibitors, with IC50 values in the low nanomolar range. japsonline.com

Interactive Table: MAO-B Inhibitory Activity of Indazole and Indole Analogues | Compound | Scaffold | Human MAO-B IC50 (nM) | Selectivity vs MAO-A | Reference | | :--- | :--- | :--- | :--- | | 38a (PSB-1491) | Indazole-5-carboxamide | 0.386 | >25,000-fold | nih.gov | | 53 (PSB-1410) | Indole-5-carboxamide | 0.227 | >5,700-fold | nih.gov | | 5c | C5-substituted Indazole | 745 (MAO-A) | - | japsonline.com | | C5-substituted Indazoles | C5-substituted Indazole | 2.5 - 24 | - | japsonline.com |

Investigation of Cellular Mechanisms of Action (e.g., DNA/RNA/protein synthesis blockade, angiogenesis inhibition)

While direct studies on the cellular mechanisms of 3-Hydroxymethyl-6-iodo-1H-indazole are limited, research on other indazole analogues provides insights into their potential modes of action, including the induction of apoptosis and inhibition of angiogenesis.

Apoptosis and Cell Cycle Arrest:

Several indazole derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, a study on 1H-indazole-3-amine derivatives identified compound 6o as a promising anticancer agent. nih.gov This compound was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Mechanistically, compound 6o was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, it up-regulated the expression of the p53 tumor suppressor protein while reducing the levels of its negative regulator, MDM2. nih.gov Another series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were found to inhibit the growth of various cancer cell lines, causing a block in the G0-G1 phase of the cell cycle. nih.gov

Angiogenesis Inhibition:

The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy. Indazole derivatives have been investigated as anti-angiogenic agents, primarily through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov A series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with the most potent compound, 30 , exhibiting an IC50 of 1.24 nM against VEGFR-2. nih.gov This compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model. nih.gov Another indazole derivative, YD-3, has been shown to specifically inhibit thrombin-induced angiogenesis both in vitro and in vivo. nih.gov

It is important to note that while these findings on apoptosis, cell cycle arrest, and angiogenesis inhibition are for various indazole analogues, they suggest potential cellular mechanisms that could be relevant for 3-Hydroxymethyl-6-iodo-1H-indazole and its derivatives, warranting further investigation.

Structure Activity Relationship Sar Studies of 3 Hydroxymethyl 6 Iodo 1h Indazole Derivatives

Impact of Substituent Variation at the Indazole Core on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. nih.govnih.gov Strategic modifications at the C-3, C-6, and N-1 positions have been shown to modulate the potency and selectivity of these compounds against various biological targets, including protein kinases. nih.govbiotech-asia.org

Role of the Hydroxymethyl Group at C-3

The hydroxymethyl group at the C-3 position of the indazole ring plays a significant role in the biological activity of these derivatives. This small, polar group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the target protein.

In a study on 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) and its analogues, the hydroxymethyl group was found to be a key determinant of their inhibitory activity. nih.gov Replacement of the hydroxymethyl group with a hydrogen atom or a sulfonamide group led to a significant reduction in potency, highlighting the importance of this functional group for maintaining biological activity. nih.gov The ability of the hydroxymethyl group to form hydrogen bonds is believed to be a critical factor in the binding of these molecules to their biological targets.

The following table summarizes the impact of C-3 substituent variation on the biological activity of a series of indazole derivatives, underscoring the importance of the hydroxymethyl group.

| Compound | C-3 Substituent | Biological Activity (IC50, µM) |

| Analogue 1 | -CH2OH | 1.7 |

| Analogue 2 | -H | 9.3 |

| Analogue 3 | -SO2NH2 | 8.0 |

Data synthesized from a study on YC-1 analogues, demonstrating the superior activity of the hydroxymethyl-substituted compound. nih.gov

Influence of the Iodo Group at C-6

The presence of a halogen atom at the C-6 position of the indazole ring is a common feature in many bioactive indazole derivatives. The iodo group, in particular, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While direct SAR studies on 3-hydroxymethyl-6-iodo-1H-indazole are limited, the synthesis of 6-bromo-3-iodo-1H-indazole as a key intermediate for further elaboration underscores the synthetic accessibility and potential importance of a C-6 halo-substituent in the development of new indazole-based therapeutic agents. nih.gov The presence of a halogen at C-6 has been shown to be favorable in other classes of indazole inhibitors. nih.gov

Effects of N-Substitution

Alkylation or arylation at the N-1 position of the indazole ring provides a crucial handle for modifying the physicochemical properties and biological activity of these compounds. The substituent at this position can influence the molecule's solubility, membrane permeability, and metabolic stability.

SAR studies on various indazole series have demonstrated that the nature of the N-1 substituent can dramatically impact potency. For instance, in a series of indazole-based kinase inhibitors, the introduction of specific N-aryl or N-alkyl groups led to significant improvements in activity. The N-1 substituent can occupy a specific pocket in the target protein's binding site, leading to enhanced affinity. The choice of the N-1 substituent is therefore a key consideration in the design of optimized indazole analogues.

Stereochemical Considerations and Activity

While there is limited specific information on the stereochemistry of 3-hydroxymethyl-6-iodo-1H-indazole derivatives, the introduction of chiral centers, for example through N-substitution with a chiral moiety, would necessitate an evaluation of the individual enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. This arises from the three-dimensional nature of drug-receptor interactions, where only one stereoisomer may fit optimally into the binding site. Therefore, in the development of chiral 3-hydroxymethyl-6-iodo-1H-indazole derivatives, the separation and biological evaluation of individual stereoisomers would be a critical step.

Identification of Key Pharmacophoric Elements

Based on the analysis of various bioactive indazole derivatives, a general pharmacophore model for indazole-based inhibitors can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For many indazole-based kinase inhibitors, the key pharmacophoric elements include:

A hydrogen bond donor/acceptor group at the C-3 position (e.g., the hydroxymethyl group).

The indazole nitrogen atoms (N-1 and N-2) acting as hydrogen bond acceptors or donors.

A hydrophobic substituent at the C-6 position (e.g., the iodo group) that can occupy a hydrophobic pocket in the binding site.

A substituent at the N-1 position that can extend into a solvent-exposed region or another pocket of the binding site.

The identification of these key pharmacophoric features provides a valuable framework for the design of new 3-hydroxymethyl-6-iodo-1H-indazole analogues with improved biological activity. biotech-asia.orgnih.govnih.gov

Design Principles for Optimized Indazole Analogues

The design of optimized 3-hydroxymethyl-6-iodo-1H-indazole analogues should be guided by the SAR principles and pharmacophore models discussed above. Key design strategies include:

Systematic Variation of the N-1 Substituent: A library of analogues with diverse N-1 substituents (aliphatic, aromatic, and heteroaromatic) should be synthesized and evaluated to identify the optimal group for a given biological target.

Bioisosteric Replacement: The hydroxymethyl group at C-3 and the iodo group at C-6 can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres) to explore new chemical space and potentially improve activity or pharmacokinetic properties.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques can be employed to design analogues that fit optimally into the binding site and form favorable interactions. nih.govnih.gov

Introduction of Rigidity: Constraining the conformation of flexible side chains, for example, by incorporating them into a ring system, can sometimes lead to an increase in binding affinity by reducing the entropic penalty upon binding.

By applying these design principles, it is possible to systematically optimize the structure of 3-hydroxymethyl-6-iodo-1H-indazole to develop potent and selective inhibitors for various therapeutic targets.

Potential Research Applications and Future Directions

Development of 3-Hydroxymethyl-6-iodo-1H-indazole as Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. The structure of 3-Hydroxymethyl-6-iodo-1H-indazole makes it a promising candidate for the design of such probes. The iodine atom can be utilized in several ways. For instance, it can serve as a site for the introduction of a radiolabel, such as ¹²⁵I, to enable radiometric assays and in vivo imaging studies. Furthermore, the carbon-iodine bond can participate in various cross-coupling reactions, allowing for the attachment of fluorophores, biotin (B1667282) tags, or photoaffinity labels.

The hydroxymethyl group offers another point for modification, such as esterification or etherification, to append functionalities that can modulate solubility, cell permeability, or target engagement. The indazole core itself is known to interact with a variety of biological targets. Derivatives of indazole have been explored for their interactions with enzymes and receptors. The specific substitution pattern of 3-Hydroxymethyl-6-iodo-1H-indazole could be leveraged to develop selective probes for kinases, poly (ADP-ribose) polymerase (PARP) enzymes, or other ATP-binding proteins.

Exploration of Novel Therapeutic Research Areas (Pre-clinical Investigations)

The indazole core is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents. For instance, 6-iodo-1H-indazole is a key intermediate in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor. patsnap.com This highlights the potential of the 6-iodoindazole moiety in targeting protein kinases. The 3-hydroxymethyl group can be further functionalized to explore and optimize interactions within the binding sites of therapeutic targets.

Indazole derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. researchgate.net Specifically, 6-aminoindazole derivatives have shown notable anticancer activity. researchgate.net While direct preclinical investigations on 3-Hydroxymethyl-6-iodo-1H-indazole are not extensively reported in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a starting point for the development of new therapeutic agents. For example, it could be investigated as an inhibitor of kinases like those in the Fibroblast Growth Factor Receptor (FGFR) family or as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO1), which are implicated in cancer. nih.govnih.gov

Advancements in Green Chemistry Approaches for Indazole Synthesis

Traditional methods for the synthesis of indazoles can sometimes involve harsh reagents and generate significant waste. The principles of green chemistry aim to develop more environmentally benign synthetic routes. Research into greener syntheses of indazoles is an active area. nankai.edu.cn For 3-Hydroxymethyl-6-iodo-1H-indazole, future research could focus on developing synthetic strategies that minimize the use of hazardous solvents and reagents.

One potential approach could be the use of one-pot reactions that combine multiple synthetic steps, thereby reducing waste and improving efficiency. organic-chemistry.org Catalytic methods, particularly those employing earth-abundant and non-toxic metals, could replace stoichiometric reagents. For instance, copper-catalyzed reactions are often used for the formation of the indazole ring. organic-chemistry.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly improve the environmental footprint of the synthesis of this and related indazole derivatives. A patent for the synthesis of 6-iodo-1H-indazole describes an environmentally friendly process with fewer steps and high yield. patsnap.com

Synergistic Integration of Synthetic, Biological, and Computational Methodologies

The integration of computational modeling with synthetic chemistry and biological testing can accelerate the discovery and optimization of novel compounds. For 3-Hydroxymethyl-6-iodo-1H-indazole, computational tools can be employed to predict its physicochemical properties, potential biological targets, and binding modes.

Molecular docking studies could be used to screen virtual libraries of derivatives of 3-Hydroxymethyl-6-iodo-1H-indazole against various protein targets. This in silico screening can help prioritize the synthesis of compounds with the highest predicted activity. The results from these computational predictions can then guide the synthetic efforts, allowing for a more focused and efficient approach to lead optimization. The synthesized compounds would then be subjected to biological evaluation, and the experimental data fed back into the computational models to refine and improve their predictive power. This iterative cycle of design, synthesis, and testing is a powerful strategy for modern drug discovery and materials science. Studies on other indazole derivatives have successfully used this integrated approach. dntb.gov.ua

Unexplored Reactivity and Derivatization Pathways of 3-Hydroxymethyl-6-iodo-1H-indazole

The unique combination of a hydroxymethyl group and an iodine atom on the indazole ring of 3-Hydroxymethyl-6-iodo-1H-indazole opens up numerous avenues for exploring its chemical reactivity. The iodine at the 6-position is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a diverse array of substituents, including aryl, alkynyl, and amino groups, leading to the generation of large and structurally diverse chemical libraries for biological screening.

The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization. sigmaaldrich.com For instance, the resulting aldehyde could be used in reductive amination reactions to introduce various amine-containing side chains. The carboxylic acid could be converted to esters or amides. sigmaaldrich.com Furthermore, the N-H of the indazole ring can be alkylated or arylated to further modify the properties of the molecule. The study of the reaction of NH-indazoles with formaldehyde (B43269) has provided insights into the formation of N1-CH₂OH derivatives. nih.gov The exploration of these and other, as yet undiscovered, reaction pathways will be crucial for fully realizing the potential of 3-Hydroxymethyl-6-iodo-1H-indazole as a versatile building block in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxymethyl-6-iodo 1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with iodination of a pre-functionalized indazole core. For example, nitration at the 6-position followed by iodination (via electrophilic substitution) and subsequent hydroxymethylation at the 3-position can be pursued. Key steps include:

- Nitration : Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Iodination : Employ I₂/KIO₃ in acetic acid at 80°C for regioselective iodination .

- Hydroxymethylation : Introduce hydroxymethyl via Mannich-type reactions using formaldehyde or via reduction of a pre-installed nitrile group .

Optimization involves solvent selection (e.g., THF for improved solubility), catalysts (e.g., DBU for deprotonation), and monitoring via TLC/HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxymethyl proton signals at δ 4.5–5.0 ppm; iodine’s deshielding effect on adjacent protons) .

- Mass Spectrometry : Verify molecular weight (expected [M+H]⁺ ≈ 289.03 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths/angles, particularly the I–C and hydroxymethyl–C bonds .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against kinases or phosphatases due to indazole’s affinity for ATP-binding pockets .

- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum activity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-hydroxymethyl and 6-iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodo group facilitates Suzuki-Miyaura couplings (e.g., with boronic acids) due to its favorable leaving-group properties, while the hydroxymethyl group may require protection (e.g., as a silyl ether) to prevent oxidation. Key considerations:

- Electronic Effects : Iodo’s electronegativity directs electrophilic substitutions to the 4-position; hydroxymethyl’s electron-donating nature stabilizes intermediates .

- Steric Hindrance : Bulky substituents at C-3 may reduce coupling efficiency; use Pd(OAc)₂/XPhos catalysts for sterically demanding reactions .

Q. What strategies resolve contradictions in biological activity data across structurally similar indazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solubility Differences : Use DMSO/PBS mixtures to standardize compound dissolution .

- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to compare degradation rates .

- Target Selectivity : Employ computational docking (e.g., AutoDock Vina) to model interactions with off-target receptors .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to:

- Simulate hydrolysis pathways (e.g., iodine substitution by OH⁻ in aqueous media).

- Predict byproducts (e.g., 3-hydroxymethyl-6-hydroxyindazole) using Gaussian09 .

Validate with LC-MS/MS to track degradation intermediates in simulated environmental conditions .

Specialized Applications

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder in Hydroxymethyl Groups : Use low-temperature (100 K) data collection to minimize thermal motion .

- Heavy Atom Effects : Leverage iodine’s strong X-ray scattering for phase determination in SHELXD .

Refinement strategies: Apply restraints to C–O bond lengths and anisotropic displacement parameters .

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives?

- Methodological Answer : Key SAR trends:

- Iodo Substitution : Enhances halogen bonding with protein targets (e.g., kinase hinge regions) .

- Hydroxymethyl Flexibility : Replace with rigid groups (e.g., cyclopropyl) to improve binding entropy .

Synthesize analogs via parallel synthesis and test in dose-response assays to quantify potency shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.